molecular formula C6H4N4O3 B1496258 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1919868-75-9

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1496258
CAS RN: 1919868-75-9
M. Wt: 180.12 g/mol
InChI Key: DIZHINPGGGRDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one is a type of N-heterocyclic compound . It belongs to an enormous family of derivatives known as Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . In some studies, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C6H4N4O3 . The InChI representation of the molecule is 1S/C6H4N4O3/c11-5-1-2-9-6 (8-5)4 (3-7-9)10 (12)13/h1-3H, (H,8,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.12 g/mol . The molecule has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The molecule has a Rotatable Bond Count of 0 . The molecule has a Topological Polar Surface Area of 92.7 Ų . The molecule has a Heavy Atom Count of 13 .

Scientific Research Applications

NPP has a wide range of scientific research applications. It has been used in drug design, as it has been found to be a potent inhibitor of several enzymes, including HIV-1 protease, cyclooxygenase-2, and thymidylate synthase. NPP has also been used in organic synthesis, as it is a versatile building block for the synthesis of a variety of compounds. Additionally, NPP has been used in biochemistry, as it is a useful tool for studying the structure and function of proteins.

Advantages and Limitations for Lab Experiments

NPP has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be prepared in a variety of ways. Additionally, NPP is a versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to using NPP in lab experiments. It is a relatively unstable compound, and can be easily degraded by heat and light. Additionally, NPP can be toxic in high concentrations, and should be handled with caution.

Future Directions

NPP has a wide range of potential future applications. It has been shown to be a potent inhibitor of several enzymes, and could be used to develop new drugs and therapies. Additionally, NPP could be used to study the structure and function of proteins, as well as to develop new organic synthesis techniques. NPP could also be used in the development of new anti-inflammatory and anti-tumor therapies. Finally, NPP could be used to develop new methods for the synthesis of other compounds.

Biochemical Analysis

Biochemical Properties

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one plays a role in various biochemical reactions, particularly those involving enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (BTK). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications in cancer and autoimmune diseases . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the NF-κB inflammatory pathway, which is pivotal in regulating immune responses and inflammation . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and disrupting mitochondrial membrane potential . These cellular effects highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes such as CDKs and BTK . This binding can prevent the phosphorylation of key proteins involved in cell cycle progression and signal transduction. Additionally, the compound can modulate gene expression by influencing transcription factors like NF-κB, thereby altering the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450s, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and duration of action, making it a critical factor in its pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in target tissues such as the liver and kidneys . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches its site of action in sufficient concentrations.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.

properties

IUPAC Name

3-nitro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-1-2-9-6(8-5)4(3-7-9)10(12)13/h1-3H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHINPGGGRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020708
Record name 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1919868-75-9
Record name 3-Nitropyrazolo(1,5-a)pyrimidin-5(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919868759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.281.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM9VH9LG9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.